molecular formula C8H7ClN4O2 B2987569 4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006473-31-9

4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2987569
CAS No.: 1006473-31-9
M. Wt: 226.62
InChI Key: VVYFVYPPRVLBSG-UHFFFAOYSA-N
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Description

4-Chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4 and a carboxylic acid group at position 2. Its defining structural feature is the 1H-pyrazol-1-ylmethyl group at position 1, introducing a secondary pyrazole ring. This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity of pyrazole derivatives .

Properties

IUPAC Name

4-chloro-1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c9-6-4-13(11-7(6)8(14)15)5-12-3-1-2-10-12/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYFVYPPRVLBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, esters, amides, and other functionalized compounds that can be further utilized in different applications.

Scientific Research Applications

Scientific Research Applications

While specific applications for 4-Chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid are not extensively documented, its structural features suggest potential uses in medicinal and agricultural chemistry, as well as organic synthesis.

Medicinal Chemistry

  • Peptide Synthesis: Pyrazole derivatives can be used as high-yielding reagents in peptide synthesis, acting as organic buffers to facilitate the formation of peptide bonds.
  • Therapeutic Potential: Pyrazole derivatives have demonstrated potential in treating inflammatory diseases due to their structural components' ability to interact with specific biological targets.

Agricultural Chemistry

  • Fungicides: Pyrazole derivatives have been explored for their fungicidal properties, and modifications in the pyrazole structure can lead to enhanced antifungal activity.

Organic Synthesis

  • Reagent for Chemical Reactions: Pyrazole derivatives can serve as versatile reagents in organic synthesis. For example, a chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into organic molecules.

Data Table: Biological Activities of Pyrazole Derivatives (Examples)

Biological ActivityCompoundDetails
Antimicrobial5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochlorideEffective antibacterial activity against E. coli and S. aureus
Antioxidant5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochlorideDemonstrated ability to reduce oxidative stress in erythrocytes
Anticancer5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochlorideSignificant reduction in cell viability in prostate cancer cells at low concentrations
Anti-inflammatory5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochlorideDose-dependent reduction in inflammation markers in carrageenan-induced edema models in mice
Antitumor5-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazoleShowed promise in inhibiting tumor growth in various cancer cell lines, potentially involving the induction of apoptosis and cell cycle arrest
Anti-inflammatory5-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazoleMay modulate inflammatory pathways through inhibition of cyclooxygenase enzymes (COX-1 and COX-2)
Antifungal potentialDerivatives of 5-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazoleImproved antifungal efficacy against common plant pathogens

Mechanism of Action

The mechanism of action of 4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related pyrazole-3-carboxylic acid derivatives, focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Key Structural Analogues
Compound Name Substituent at Position 1 Molecular Weight Key Features CAS/Reference
Target Compound : 4-Chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid 1H-Pyrazol-1-ylmethyl ~242.62* Dual pyrazole rings; enhanced hydrogen-bonding potential [Ref:
4-Chloro-1-(4-methoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid 4-Methoxyphenoxymethyl 294.74 Bulky aromatic substituent; increased lipophilicity EN300-229152
4-Chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid Trifluoroethoxymethyl 258.58 Electron-withdrawing CF₃ group; higher acidity 1172300-30-9
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Difluoromethyl 196.54 Compact fluorinated substituent; improved metabolic stability 1310350-99-2
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Methyl 174.58 Simplified structure; lower molecular weight 84547-83-1
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid 4-Chloropyrazolylmethyl 226.62 Chlorinated pyrazole side chain; potential halogen bonding 1006473-16-0

*Calculated based on molecular formula C₈H₆ClN₄O₂.

Physicochemical Properties

  • Solubility and Lipophilicity: The pyrazolylmethyl group in the target compound balances hydrophilicity (via carboxylic acid) and moderate lipophilicity (via aromatic rings). This contrasts with analogues like the trifluoroethoxymethyl derivative, which has higher logP due to the CF₃ group . The 4-methoxyphenoxymethyl analogue (EN300-229152) exhibits reduced aqueous solubility due to its bulky aromatic substituent .
  • Acidity :

    • The chlorine atom at position 4 enhances the acidity of the carboxylic acid group compared to methyl-substituted derivatives (e.g., 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) .

Crystallographic and Stability Data

  • Crystal Packing: Analogues such as 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid () show intermolecular hydrogen bonding stabilizing crystal structures. The target compound’s pyrazolylmethyl group may enable similar interactions, influencing melting points and shelf stability .

Biological Activity

4-Chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid, a member of the pyrazole family, has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which allows it to interact with various biological targets.

  • Chemical Formula : C₈H₇ClN₄O₂
  • Molecular Weight : 226.62 g/mol
  • IUPAC Name : 1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
  • CAS Number : 1006473-16-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF7 (breast cancer)0.01
NCI-H460 (lung cancer)0.03
SF-268 (brain cancer)31.5

The compound's mechanism of action appears to involve the inhibition of key kinases and pathways involved in tumor growth and survival.

Anti-inflammatory Activity

The pyrazole moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity is often evaluated using assays such as DPPH and ABTS, with results showing considerable radical scavenging abilities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
  • Xanthine Oxidase Inhibition : This activity contributes to its antioxidant properties, reducing the production of reactive oxygen species (ROS).
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, enhancing its anticancer efficacy.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the growth of MCF7 and NCI-H460 cell lines at low concentrations, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives revealed that compounds structurally related to this compound effectively reduced levels of inflammatory markers in vitro, suggesting a promising application in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid?

  • The compound should be stored at room temperature in a dry environment to prevent degradation. Solutions prepared in organic solvents (e.g., DMSO, ethyl acetate) should be aliquoted to avoid repeated freeze-thaw cycles, which can compromise stability. For long-term storage, solutions may be kept at -80°C for up to 6 months or -20°C for 1 month .

Q. What synthetic routes are commonly used to prepare pyrazole-carboxylic acid derivatives?

  • A typical method involves refluxing a pyrazole precursor with a halogenated benzyl compound (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile, followed by purification via silica gel column chromatography. Potassium carbonate is often used as a base to facilitate substitution reactions . For analogous compounds, Mannich reactions have also been employed to introduce crown ether moieties, achieving yields up to 98% .

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation can be achieved via single-crystal X-ray diffraction, which provides precise bond lengths and angles. For example, pyrazole rings in related compounds exhibit dihedral angles of 6.97°–79.25° with adjacent phenyl groups, as confirmed by crystallographic data .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data for structurally similar pyrazole derivatives?

  • For example, some pyrazole-carboxylic acid derivatives exhibit anticancer activity, while others (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) show no activity despite structural similarities. Methodological adjustments could include:

  • Screening under varied conditions (e.g., pH, temperature).
  • Modifying substituents (e.g., trifluoromethyl groups) to enhance target binding.
  • Using computational docking studies to predict interactions with biological targets .

Q. What strategies optimize reaction yields in the synthesis of N-linked pyrazole-crown ether hybrids?

  • Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Lewis acids like ZnCl₂ can accelerate Mannich reactions.
  • Temperature control : Maintaining reflux conditions (~80°C) ensures complete reaction progression .
  • Purification : Recrystallization from ethyl acetate or hexane enhances purity .

Q. How do intermolecular interactions stabilize the crystal lattice of pyrazole-carboxylic acid derivatives?

  • X-ray studies reveal that hydrogen bonding (e.g., N–H⋯O, O–H⋯N) and π-π stacking between aromatic rings are critical. For example, in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C–H⋯O hydrogen bonds between the ester carbonyl and adjacent H atoms contribute to lattice stability .

Q. What analytical techniques are most effective for studying the electronic effects of substituents on pyrazole reactivity?

  • Spectroscopic methods :

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR can track electron-withdrawing/donating effects of groups like trifluoromethyl (-CF₃).
  • IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) shift with conjugation or hydrogen bonding.
    • Computational tools : Density functional theory (DFT) calculations predict charge distribution and reaction pathways .

Methodological Considerations Table

Challenge Solution Reference
Low reaction yieldsOptimize solvent (acetonitrile) and base (K₂CO₃) for nucleophilic substitution.
Crystal structure ambiguityUse single-crystal X-ray diffraction with H atoms refined via riding models.
Biological activity inconsistencyCombine in vitro assays with molecular dynamics simulations for validation.

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